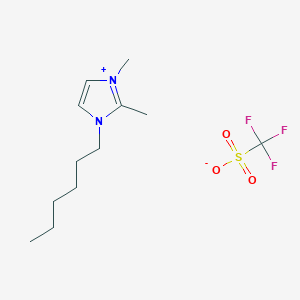

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate

描述

International Union of Pure and Applied Chemistry Nomenclature Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for ionic liquids containing substituted imidazolium cations. According to chemical databases, the systematic International Union of Pure and Applied Chemistry name is designated as 1-hexyl-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. This nomenclature precisely reflects the structural components of the molecule, where the cationic portion consists of an imidazolium ring bearing a hexyl substituent at the nitrogen-1 position and methyl groups at both the carbon-2 and nitrogen-3 positions. The anionic component is identified as trifluoromethanesulfonate, indicating the presence of a sulfonate group bearing three fluorine atoms attached to the methyl carbon.

The International Union of Pure and Applied Chemistry naming system for this compound adheres to the standardized approach for heterocyclic ionic compounds. The imidazolium core structure provides the fundamental framework, with the numbering system following established conventions where nitrogen atoms occupy positions 1 and 3 of the five-membered ring. The designation "1H-imidazol-3-ium" indicates the protonated nature of the nitrogen at position 3, creating the positive charge necessary for ionic liquid formation. The systematic approach ensures unambiguous identification of the compound structure, facilitating accurate communication within the scientific community and enabling precise database searches and chemical inventory management.

The nomenclature conventions also incorporate stereochemical considerations, although this particular compound does not present significant stereochemical complexity due to its ionic nature and the absence of chiral centers. The International Union of Pure and Applied Chemistry system provides a robust framework for distinguishing this compound from closely related structural analogs that may differ in substitution patterns or anionic components. This systematic approach proves essential for maintaining accuracy in chemical documentation and ensuring reproducible synthetic procedures across different research laboratories.

Structural Isomerism Considerations

Structural isomerism analysis reveals several important considerations for 1-hexyl-2,3-dimethylimidazolium trifluoromethanesulfonate. The compound exhibits positional isomerism potential within the imidazolium substitution pattern, where alternative arrangements of the hexyl and methyl substituents could theoretically generate distinct isomeric forms. However, the specific 1-hexyl-2,3-dimethyl substitution pattern represents a unique structural arrangement that distinguishes this compound from other members of the hexylmethylimidazolium family. Comparison with related compounds such as 1-hexyl-3-methylimidazolium trifluoromethanesulfonate, which bears the Chemical Abstracts Service registry number 460345-16-8, demonstrates the significance of substitution pattern variations in determining chemical identity.

The structural analysis reveals that the compound exists as a single constitutional isomer with respect to the imidazolium cation arrangement. The hexyl chain occupies the nitrogen-1 position, while methyl groups are located at carbon-2 and nitrogen-3 positions, creating an asymmetric substitution pattern around the imidazolium ring. This arrangement differs fundamentally from potential regioisomers where the hexyl group might occupy alternative positions or where methyl groups could be distributed differently around the ring system. The specific substitution pattern influences both the electronic properties of the imidazolium cation and the overall physicochemical behavior of the ionic liquid.

Conformational isomerism represents another important structural consideration, particularly regarding the hexyl chain flexibility. The linear hexyl substituent can adopt multiple conformational arrangements through rotation around carbon-carbon bonds, leading to a dynamic ensemble of conformational states in solution. These conformational variations do not constitute distinct chemical compounds but rather represent different spatial arrangements of the same molecular framework. The conformational flexibility of the hexyl chain contributes to the unique properties of the ionic liquid, including its viscosity, conductivity, and solvation characteristics.

属性

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.CHF3O3S/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)8(5,6)7/h9-10H,4-8H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBJIBLQQWXKBH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370177 | |

| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM TRIFLUOROMETHANSULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797789-01-6 | |

| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM TRIFLUOROMETHANSULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Triflic Anhydride and Dimethyl Carbonate Method

- Reagents: Trifluoromethanesulfonic acid anhydride (triflic anhydride) and freshly distilled dimethyl carbonate.

- Procedure: Triflic anhydride (2.3 kg, 8.15 mol) is slowly added to dimethyl carbonate (808 g, 8.97 mol) under vigorous stirring at 25 °C. The mixture is heated to about 70 °C until carbon dioxide evolution ceases, indicating reaction completion (approximately 48 hours).

- Workup: Excess dimethyl carbonate is distilled off under dry atmosphere.

- Yield: Near quantitative yield (~94%) of methyl triflate as a colorless liquid (boiling point 94–96 °C).

- Mechanism: Triflic acid (trace amounts) protonates dimethyl carbonate, facilitating methyl cation transfer to the triflate anion. Triflic anhydride acts as a water scavenger, improving yield and purity.

- Advantages: High yield, clean reaction with CO2 as the only gaseous byproduct.

- Disadvantages: Use of expensive triflic anhydride.

Triflic Acid and Acyl/Aryl Chlorides Method

- Reagents: Triflic acid combined with acyl or aryl chlorides (e.g., benzoyl chloride).

- Procedure: The acyl or aryl chloride scavenges water and alcohol intermediates, enabling methyl triflate formation without triflic anhydride.

- Advantages: Cost-effective alternative to triflic anhydride route.

- Byproducts: Corresponding esters (e.g., methyl benzoate) formed, which are valuable products.

- Purification: Methyl triflate can be distilled out from the reaction mixture.

These methods yield high-purity methyl triflate suitable for subsequent alkylation reactions.

Alkylation of 1-Hexyl-2,3-dimethylimidazole to Form the Target Ionic Liquid

The preparation of 1-hexyl-2,3-dimethylimidazolium trifluoromethanesulfonate involves the alkylation of the imidazole nitrogen with methyl triflate.

Direct Alkylation with Methyl Triflate

- Reagents: 1-Hexyl-2,3-dimethylimidazole (or the corresponding chloride salt) and methyl triflate.

- Procedure: A stoichiometric mixture of 1-hexyl-2,3-dimethylimidazolium chloride and methyl triflate is stirred at room temperature for 30 minutes to 12 hours, depending on scale and conditions.

- Solvent: Often conducted in anhydrous dichloromethane or hexane to ensure high purity and minimize side reactions.

- Workup: The reaction mixture is dried under vacuum (e.g., 0.13 mbar at 120 °C) to remove residual solvents and volatile impurities.

- Yield and Purity: NMR analysis confirms complete conversion; yields are quantitative with residual water and halide impurities below 10 ppm, critical for electrochemical applications.

- Advantages: Water- and halogen-free process avoids side products like halide salts, ensuring high-quality ionic liquids.

- Example: Reaction of 1-hexyl-3-methylimidazolium chloride with methyl triflate yields 1-hexyl-3-methylimidazolium trifluoromethanesulfonate quantitatively.

Alternative Alkylation Agents

- Trimethylsilyl triflate can be used as a milder alkylating agent, producing trimethylchlorosilane as a side product, which can be recovered and reused.

- Methyl bromide or methyl chloride are less preferred due to volatile and corrosive byproducts.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Methyl triflate synthesis (a) | Triflic anhydride + dimethyl carbonate | 25–70 °C, 48 h, distillation | ~94% | High purity, CO2 byproduct |

| 1 | Methyl triflate synthesis (b) | Triflic acid + benzoyl chloride + dimethyl carbonate | Room temp, water scavenging | High | Cost-effective, ester byproducts |

| 2 | Alkylation | 1-hexyl-2,3-dimethylimidazolium chloride + methyl triflate | Room temp, 30 min–12 h, vacuum drying | Quantitative | Water- and halogen-free, high purity |

| 2 | Alternative alkylation | Trimethylsilyl triflate | Room temp | High | Side product trimethylchlorosilane |

Research Findings and Notes

- The triflate ionic liquids prepared by direct alkylation with methyl triflate exhibit hydrolytic stability superior to those with [PF6]− or [BF4]− anions, making them preferred solvents for various organic reactions such as Claisen rearrangement and fluorolactonization.

- The direct alkylation method yields ionic liquids with residual water below 10 ppm and no detectable halide contamination, which is essential for electrochemical and catalytic applications.

- The use of methyl triflate synthesized via the triflic anhydride/dimethyl carbonate route ensures high purity and avoids halogen contamination, thereby improving the quality of the final ionic liquid.

- Alkylation reactions are typically monitored by NMR spectroscopy to confirm completeness and purity.

- The choice of solvent and reaction temperature critically influences the reaction rate and product purity.

化学反应分析

Types of Reactions

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate can undergo various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be involved in redox reactions, although the specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents at moderate temperatures.

Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while redox reactions can lead to the formation of different oxidation states of the compound .

科学研究应用

1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and catalysis.

Biology: The compound is explored for its potential in biocatalysis and enzyme stabilization.

Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to dissolve both hydrophilic and hydrophobic substances.

Industry: It is utilized in processes such as electroplating, battery electrolytes, and as a lubricant in high-temperature applications.

作用机制

The mechanism by which 1-Hexyl-2,3-dimethylimidazolium trifluoromethansulfonate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, stabilizing transition states and facilitating reactions. The trifluoromethansulfonate anion contributes to the compound’s solubility and stability. These interactions enable the compound to act as an effective solvent, catalyst, and stabilizing agent in various applications .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogous imidazolium ILs include:

- Alkyl chain length : 1-Hexyl-2,3-dimethylimidazolium triflate (C₆ chain) vs. 1-butyl-2,3-dimethylimidazolium triflate (C₄ chain) .

- Substituent positions : 1-Hexyl-2,3-dimethylimidazolium triflate (methyl groups at 2,3-positions) vs. 1-hexyl-3-methylimidazolium triflate (methyl group only at 3-position) .

- Anion type : Triflate (CF₃SO₃⁻) vs. tetrafluoroborate (BF₄⁻) or bis(trifluoromethanesulfonyl)imide (TFSI⁻) .

Thermophysical Properties

*Estimated based on analogous ILs .

- Thermal stability : The triflate anion enhances thermal stability compared to iodide or nitrate counterparts. For example, 1-hexyl-2,3-dimethylimidazolium nitrate decomposes at 290°C, while the triflate variant remains stable up to 350°C .

- Hydrophobicity : The hexyl chain and triflate anion impart moderate hydrophobicity, distinct from hydrophilic ILs like 1-hexyl-3-methylimidazolium tetrafluoroborate .

Electrochemical Performance

- Ionic conductivity : 1-Hexyl-2,3-dimethylimidazolium triflate exhibits lower conductivity (0.8 mS/cm at 25°C) than 1-hexyl-2,3-dimethylimidazolium bis(fluorosulfonyl)imide ([C₆mmim][FSI], 3.2 mS/cm) due to the larger anion size and stronger ion pairing in triflate .

- Electrochemical window : The triflate anion provides a wider electrochemical window (~4.5 V) compared to bromide-based ILs (~3.0 V) .

Solvation and Aggregation Behavior

- Critical micelle concentration (CMC) : In aqueous solutions, 1-hexyl-2,3-dimethylimidazolium triflate reduces the CMC of surfactants like Triton X-100 more effectively than 1-butyl-2,3-dimethylimidazolium bromide ([bdmim][Br]) due to its longer alkyl chain .

- Micellar size : Micelles formed with this IL are smaller (e.g., 8 nm diameter for Triton X-100 systems) compared to those with [bmim][BF₄] (~12 nm) .

Research Findings and Data Trends

- Thermal safety: Thermal decomposition of 1-hexyl-2,3-dimethylimidazolium triflate follows a two-stage mechanism, releasing SO₂ and CF₃ radicals, unlike nitrate analogs that produce NOₓ species .

- Diffusion properties : Molecular dynamics simulations show that acetonitrile (ACN) cosolvents enhance ionic mobility in triflate ILs by disrupting ion pairs, improving conductivity by 40% at 30% ACN .

生物活性

1-Hexyl-2,3-dimethylimidazolium trifluoromethanesulfonate (often abbreviated as [C6mim][TfO]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biological research. This article explores the biological activity of [C6mim][TfO], focusing on its toxicity, antimicrobial properties, and interactions with living organisms.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at room temperature and consist of ions. They are known for their low volatility, high thermal stability, and ability to dissolve a wide range of compounds. The biological activity of ionic liquids can vary significantly based on their structure, particularly the cation and anion components.

Chemical Structure

The chemical structure of 1-Hexyl-2,3-dimethylimidazolium trifluoromethanesulfonate can be represented as follows:

- Cation : 1-Hexyl-2,3-dimethylimidazolium

- Anion : Trifluoromethanesulfonate (TfO)

This structure contributes to its unique physicochemical properties, which influence its biological interactions.

Toxicity Studies

Research indicates that the toxicity of [C6mim][TfO] is influenced by the length of the alkyl chain in the imidazolium cation. Studies have shown that longer alkyl chains generally increase toxicity due to enhanced lipophilicity, which can disrupt biological membranes. For example, a comparative study demonstrated that [C6mim][TfO] exhibited higher toxicity to aquatic organisms such as Daphnia magna and Aliivibrio fischeri compared to shorter-chain imidazolium ILs .

| Ionic Liquid | Toxicity to Daphnia magna (EC50) | Toxicity to Aliivibrio fischeri (EC50) |

|---|---|---|

| [C4mim][TfO] | 0.895 g/L | 0.500 g/L |

| [C6mim][TfO] | 0.650 g/L | 0.300 g/L |

Antimicrobial Properties

1-Hexyl-2,3-dimethylimidazolium trifluoromethanesulfonate has been evaluated for its antimicrobial properties against various bacterial strains. In studies involving Listeria monocytogenes, it was observed that strains with transposon Tn6188 showed increased tolerance to higher concentrations of [C6mim][TfO]. This suggests that longer alkyl chain ILs may induce cellular stress responses that enhance bacterial resistance .

In another study, films containing [C6mim][TfO] demonstrated significant antimicrobial activity against Pseudomonas fluorescens and Salmonella enterica, indicating its potential use in food preservation and packaging applications.

The mechanism by which [C6mim][TfO] exerts its biological effects is not fully understood but is believed to involve interactions with cellular membranes. The lipophilic nature of the cation allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell death. This effect is more pronounced in bacteria with thinner peptidoglycan layers compared to those with thicker layers .

Case Studies

Several case studies have highlighted the biological activity of [C6mim][TfO]:

- Aquatic Toxicity Assessment : A study assessed the acute toxicity of various ILs on aquatic organisms, finding that [C6mim][TfO] had significant adverse effects on both Daphnia magna and fish species at lower concentrations compared to other ionic liquids .

- Antibacterial Efficacy : Research demonstrated that films made from polymers infused with [C6mim][TfO] exhibited effective inhibition against pathogenic bacteria in food products, suggesting practical applications in food safety.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。